2-(2-Chloroethoxy)ethylphosphonic acid
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Overview
Description
2-(2-Chloroethoxy)ethylphosphonic acid is an organophosphorus compound with the molecular formula C4H10ClO4P. It is a colorless, hygroscopic oil that is slightly soluble in chloroform and methanol . This compound is used in various scientific research applications, particularly in the study of plant growth regulators and as an intermediate in organic synthesis .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloroethoxy)ethylphosphonic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethoxy)ethylphosphonic acid can be synthesized through the reaction of 2-chloroethanol with phosphorus trichloride, followed by hydrolysis. The reaction typically involves the following steps:
Reaction of 2-chloroethanol with phosphorus trichloride: This step produces 2-chloroethylphosphonic dichloride.
Hydrolysis of 2-chloroethylphosphonic dichloride: This step yields this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)ethylphosphonic acid undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis conditions: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.
Hydrolysis products: Hydrolysis typically yields phosphonic acid and its derivatives.
Scientific Research Applications
2-(2-Chloroethoxy)ethylphosphonic acid is used in several scientific research applications, including:
Plant growth regulation: It is used to study the effects of ethylene release on plant growth and development.
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biological studies: The compound is used to investigate the metabolism and biochemical pathways in plants.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylphosphonic acid:
2-Hydroxyethylphosphonic acid: A metabolite of 2-(2-Chloroethoxy)ethylphosphonic acid, it is involved in various biochemical pathways in plants.
Uniqueness
This compound is unique in its ability to release ethylene in a controlled manner, making it valuable for studying ethylene-mediated processes in plants. Its structural similarity to other phosphonic acids allows for comparative studies to understand the specific effects of different substituents on biological activity .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFEXYPIFCIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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